molecular formula C15H18N2O5S B13836683 Dansyl-l-serine

Dansyl-l-serine

Cat. No.: B13836683
M. Wt: 338.4 g/mol
InChI Key: MGWCYXPXWCPETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-l-serine is a fluorescent derivative of the amino acid L-serine. It is formed by the reaction of L-serine with dansyl chloride, resulting in a compound that is widely used in biochemical and analytical applications due to its strong fluorescence properties. This compound is particularly useful in the identification and quantification of amino acids, peptides, and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-l-serine involves the reaction of L-serine with dansyl chloride. The reaction typically takes place in an alkaline medium, such as a sodium bicarbonate solution, to facilitate the nucleophilic attack of the amino group of L-serine on the sulfonyl chloride group of dansyl chloride. The reaction is usually carried out at room temperature and can be completed within an hour .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .

Chemical Reactions Analysis

Types of Reactions

Dansyl-l-serine primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: The reaction with dansyl chloride in the presence of a base such as sodium bicarbonate.

    Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide.

    Reduction Reactions: Reduction can be carried out using reducing agents like sodium borohydride.

Major Products Formed

The major product formed from the reaction of L-serine with dansyl chloride is this compound itself. Other products can include various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Dansyl-l-serine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Dansyl-l-serine exerts its effects is through its strong fluorescence. When exposed to ultraviolet light, the dansyl group emits a bright fluorescence, which can be detected and measured using spectroscopic techniques. This property makes it an excellent tool for tracking and quantifying molecules in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Dansyl-l-tyrosine
  • Dansyl-l-lysine
  • Dansyl-l-valine

Uniqueness

Dansyl-l-serine is unique due to its specific interaction with L-serine, which allows for the selective detection and quantification of this amino acid. Compared to other dansylated amino acids, this compound offers distinct advantages in terms of its fluorescence properties and stability under various conditions .

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C15H18N2O5S/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)23(21,22)16-12(9-18)15(19)20/h3-8,12,16,18H,9H2,1-2H3,(H,19,20)

InChI Key

MGWCYXPXWCPETA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CO)C(=O)O

Origin of Product

United States

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